

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Cat. No.: B039562

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of **3-Amino-2,4-dichloro-5-fluorobenzoic acid**. It is important to note that specific experimental data for this compound, such as physicochemical properties and spectral analyses, are not widely available in peer-reviewed literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and predicted data should be treated as illustrative examples. Researchers should always validate findings with their own experimental data and consult a specific Safety Data Sheet (SDS) before handling this chemical.

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid, with CAS number 115549-13-8, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on a benzene ring makes it a valuable and versatile building block in synthetic organic chemistry. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets. As such, fluorinated anthranilic acid derivatives are of great interest to researchers in medicinal chemistry and agrochemical development as key intermediates for the synthesis of complex, biologically active molecules.^{[1][2]} This guide provides a detailed examination of its properties,

a plausible synthetic route, its chemical reactivity, potential applications, and safety considerations.

Section 1: Physicochemical and Spectral Properties

Detailed experimental data for **3-Amino-2,4-dichloro-5-fluorobenzoic acid** is not extensively reported. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of **3-Amino-2,4-dichloro-5-fluorobenzoic acid**

Property	Value	Source
CAS Number	115549-13-8	[3]
Molecular Formula	C ₇ H ₄ Cl ₂ FNO ₂	[3]
Molecular Weight	224.02 g/mol	[4]
Appearance	Expected to be a solid, likely off-white to light brown powder.	Analogy
Melting Point	Not reported. Expected to be in the range of 150-220 °C.	Analogy[5][6][7]
Solubility	Not reported. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in less polar solvents and water.	Analogy
pKa	Not reported. The carboxylic acid pKa is expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the halogens.	Chemical Principles

Predicted Spectral Analysis

While experimental spectra are not available, the following are predictions for the key spectral data.

- ^1H NMR (in DMSO-d₆):
 - Aromatic Proton: A singlet is expected for the lone aromatic proton (H-6) in the region of δ 7.0-8.0 ppm. The exact shift will be influenced by the surrounding substituents.
 - Amine Protons: A broad singlet corresponding to the two amine protons (-NH₂) is expected in the region of δ 5.0-6.5 ppm. The chemical shift can vary with concentration and temperature.
 - Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton (-COOH) is expected at δ > 12 ppm.
- ^{13}C NMR (in DMSO-d₆):
 - Approximately 7 distinct signals are expected in the aromatic region (δ 110-160 ppm) and one for the carboxylic carbon (δ 165-175 ppm). The carbon atoms attached to fluorine will show coupling (J-coupling).
- Infrared (IR) Spectroscopy (as KBr pellet):
 - N-H Stretching: Two bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
 - O-H Stretching: A broad band from 2500-3300 cm^{-1} for the carboxylic acid O-H stretch.
 - C=O Stretching: A strong absorption band around 1680-1710 cm^{-1} for the carboxylic acid carbonyl group.
 - C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm^{-1} region.
 - C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm^{-1} for C-F and 600-800 cm^{-1} for C-Cl.
- Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at m/z 223 (for $^{35}\text{Cl}_2$) and 225 (for $^{35}\text{Cl}^{37}\text{Cl}$) and 227 (for $^{37}\text{Cl}_2$), showing a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of H_2O , CO , and CO_2 from the parent ion.

Section 2: Synthesis and Purification

A specific, detailed synthesis of **3-Amino-2,4-dichloro-5-fluorobenzoic acid** is not well-documented in the public domain. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles and syntheses of structurally similar compounds.^{[8][9]} The proposed route starts from 2,4-dichloro-5-fluorotoluene, which undergoes nitration followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Proposed Synthetic Workflow

Fe / HCl or H₂ / Pd/CKMnO₄HNO₃ / H₂SO₄

3-Amino-2,4-dichloro-5-fluorobenzoic acid

Acylation (e.g., Ac₂O, pyridine)Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCN)

Amide Derivative

3-Cyano-2,4-dichloro-5-fluorobenzoic acid

Aminobenzoic Acid Derivative

Intermediate (e.g., via condensation)

Cyclization

Quinolone Core

Further Functionalization (e.g., Antibacterial Agent)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. epitochem.com [epitochem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. ["3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039562#3-amino-2-4-dichloro-5-fluorobenzoic-acid-properties\]](https://www.benchchem.com/product/b039562#3-amino-2-4-dichloro-5-fluorobenzoic-acid-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com